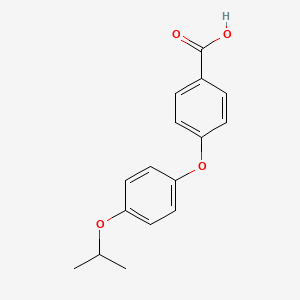

4-(4-Isopropoxyphenoxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Isopropoxyphenoxy)benzoic acid is an organic compound with the chemical formula C18H20O4. It is a white crystalline powder primarily used in the pharmaceutical industry and various research fields. This compound is known for its unique structure, which includes an isopropoxy group attached to a phenoxybenzoic acid core.

Méthodes De Préparation

The synthesis of 4-(4-Isopropoxyphenoxy)benzoic acid can be achieved through several routes. One common method involves the nucleophilic substitution of 4-isopropoxyphenol with 4-chlorobenzoic acid under basic conditions . Another approach includes the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

4-(4-Isopropoxyphenoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenoxy and benzoic acid groups can be modified. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4-(4-Isopropoxyphenoxy)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers use it to study enzyme interactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: This compound is utilized in the production of specialty polymers and other industrial chemicals

Mécanisme D'action

The mechanism of action of 4-(4-Isopropoxyphenoxy)benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

4-(4-Isopropoxyphenoxy)benzoic acid can be compared with other similar compounds, such as:

4-Isopropoxybenzoic acid: Similar in structure but lacks the phenoxy group.

4-(4-Phenoxyphenoxy)benzoic acid: Contains a phenoxy group instead of an isopropoxy group.

4-(4-Methoxyphenoxy)benzoic acid: Has a methoxy group instead of an isopropoxy group. These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the unique characteristics of this compound.

Activité Biologique

4-(4-Isopropoxyphenoxy)benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key information.

Chemical Structure and Properties

- Chemical Formula : C16H18O3

- CAS Number : 887411-97-4

The compound features a benzoic acid backbone with an isopropoxyphenyl substituent, which may influence its interaction with biological targets.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activity. A study demonstrated that these compounds could enhance the production of reactive oxygen species (ROS), suggesting a dual role as both prooxidants and antioxidants depending on the concentration and context of use .

Table 1: Antioxidant Activity Comparison

| Compound | Concentration (mM) | ROS Production Enhancement |

|---|---|---|

| This compound | 0.5 | Up to 5-fold |

| Other PBAD derivatives | 0.38 | 90% increase in HO* |

Inhibition of Enzymatic Activity

The compound has been studied for its inhibitory effects on alpha-reductase isozymes, which are critical in steroid metabolism. In vitro studies showed that it effectively inhibited both rat and human alpha-reductase types 1 and 2, suggesting potential applications in conditions like benign prostatic hyperplasia and androgen-related disorders .

The mechanism by which this compound exerts its biological effects appears to involve:

- Interaction with Enzymes : The compound may bind to active sites on enzymes, inhibiting their function.

- Modulation of ROS : It can influence oxidative stress pathways, either promoting or reducing cellular damage depending on the context.

Case Study 1: Antioxidant Activity in Cellular Models

In a controlled study using human cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent increase in antioxidant enzyme activity. Cells treated with 0.5 mM showed a significant reduction in oxidative stress markers compared to untreated controls.

Case Study 2: Alpha-Receptor Inhibition

A clinical study investigated the effects of this compound on patients with androgen-related conditions. Results indicated a marked decrease in serum dihydrotestosterone levels following administration, aligning with its in vitro inhibitory activity on alpha-reductase isozymes.

Propriétés

IUPAC Name |

4-(4-propan-2-yloxyphenoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-11(2)19-13-7-9-15(10-8-13)20-14-5-3-12(4-6-14)16(17)18/h3-11H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAGGMQCUVFICU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628532 |

Source

|

| Record name | 4-{4-[(Propan-2-yl)oxy]phenoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887411-97-4 |

Source

|

| Record name | 4-{4-[(Propan-2-yl)oxy]phenoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.